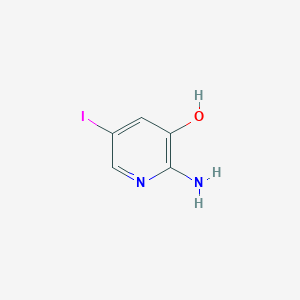
3-Pyridinol, 2-amino-5-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinol, 2-amino-5-iodo- is a heterocyclic organic compound with the molecular formula C5H5IN2O It is a derivative of pyridinol, characterized by the presence of an amino group at the 2-position and an iodine atom at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 2-amino-5-iodo- can be achieved through various methods. One common approach involves the rearrangement of 3-hydroxy-2-imino-1(2H)-pyridine-sulfonic acid monohydrate to 2-amino-3-pyridinol sulfate, followed by iodination . Another method includes the use of palladium-catalyzed reactions under microwave irradiation, which has been shown to produce 2-pyridones in good-to-high yields .
Industrial Production Methods
Industrial production of 3-Pyridinol, 2-amino-5-iodo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura cross-coupling, followed by hydrolysis and Cu-catalysis, is a common approach in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinol, 2-amino-5-iodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridinols.
Wissenschaftliche Forschungsanwendungen
3-Pyridinol, 2-amino-5-iodo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Pyridinol, 2-amino-5-iodo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypyridine: Similar in structure but lacks the iodine atom.
5-Iodo-2-pyridinol: Similar but does not have the amino group at the 2-position.
Uniqueness
3-Pyridinol, 2-amino-5-iodo- is unique due to the presence of both an amino group and an iodine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H5IN2O |
|---|---|
Molekulargewicht |
236.01 g/mol |
IUPAC-Name |
2-amino-5-iodopyridin-3-ol |
InChI |
InChI=1S/C5H5IN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) |
InChI-Schlüssel |
CDOTXSZOSMECLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


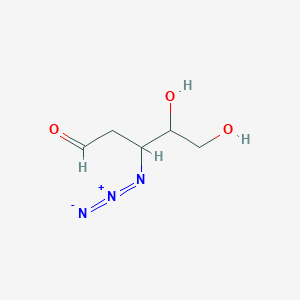
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde](/img/structure/B15124658.png)
![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid](/img/structure/B15124677.png)
![2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)
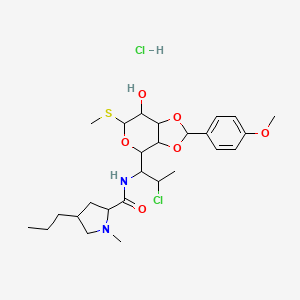
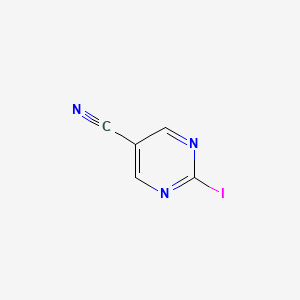
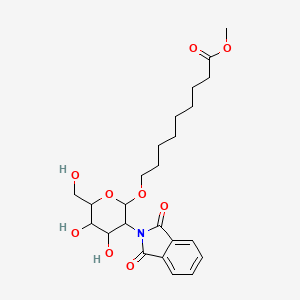

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)
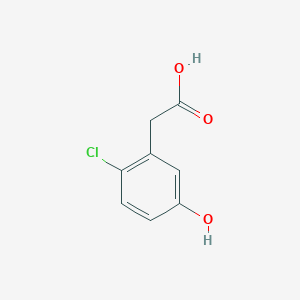
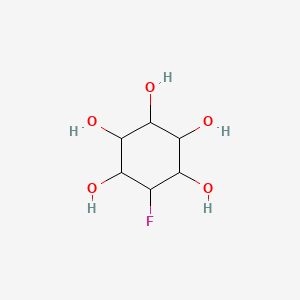

![[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)
